10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dibenzo[b,e][1,4]diazepine core, which is fused with a benzyl group and a dichlorophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3,4-dichlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with 3,3-dimethyl-2,4-pentanedione under acidic conditions to yield the desired dibenzo[b,e][1,4]diazepinone scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the molecule.
Scientific Research Applications
10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as anxiolytic, anticonvulsant, and sedative effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. It may also inhibit enzymes involved in oxidative stress, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: A well-known anxiolytic belonging to the same class of compounds.
Diazepam: Another anxiolytic with a similar structure and therapeutic profile.
Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepine core.
Pirenzepine: A muscarinic receptor antagonist with a similar structure.
Uniqueness
10-benzyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and dichlorophenyl groups enhances its binding affinity to molecular targets and contributes to its diverse pharmacological profile .
Properties
Molecular Formula |
C28H26Cl2N2O |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
5-benzyl-6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H26Cl2N2O/c1-28(2)15-23-26(25(33)16-28)27(19-12-13-20(29)21(30)14-19)32(17-18-8-4-3-5-9-18)24-11-7-6-10-22(24)31-23/h3-14,27,31H,15-17H2,1-2H3 |
InChI Key |
RPMUOYJYXZYPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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